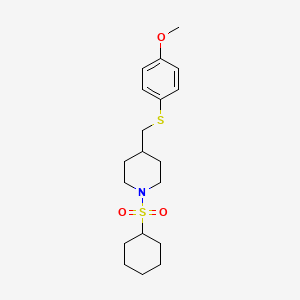

1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine

Description

1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a complex organic compound characterized by its unique structural components This compound features a piperidine ring substituted with a cyclohexylsulfonyl group and a methoxyphenylthio group

Properties

IUPAC Name |

1-cyclohexylsulfonyl-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3S2/c1-23-17-7-9-18(10-8-17)24-15-16-11-13-20(14-12-16)25(21,22)19-5-3-2-4-6-19/h7-10,16,19H,2-6,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWRAQQOOCYDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC2CCN(CC2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclohexylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using cyclohexylsulfonyl chloride under basic conditions.

Attachment of the Methoxyphenylthio Group: The final step includes the thiolation of the piperidine ring with 4-methoxyphenylthiol, often facilitated by a coupling reagent.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing techniques such as continuous flow synthesis and advanced purification methods.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The cyclohexylsulfonyl moiety undergoes nucleophilic substitution under basic conditions. For example, hydroxide ions displace the cyclohexylsulfonyl group to form piperidine derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Sulfonyl substitution | NaOH (aq.), 80°C, 4 h | 4-(((4-Methoxyphenyl)thio)methyl)piperidine + cyclohexylsulfonic acid |

This reaction is critical for modifying the sulfonyl group to tune pharmacological properties.

Oxidation of the Thioether Moiety

The thioether (-S-) linkage is susceptible to oxidation, forming sulfone derivatives.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Thioether oxidation | HO (30%), acetic acid, 50°C, 6 h | 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)sulfonyl)methyl)piperidine |

The sulfone product exhibits enhanced polarity and potential bioactivity.

Alkylation at the Piperidine Nitrogen

The piperidine nitrogen undergoes alkylation with electrophilic agents, enabling further structural diversification.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| N-Alkylation | Methyl iodide, KCO, DMF, 60°C, 12 h | 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)-N-methylpiperidinium iodide |

This reaction is pivotal for introducing cationic charges or modifying steric effects .

Chlorination at the Piperidine Ring

Under HCl·DMPU conditions, the piperidine nitrogen may react with carbenium ions to form chlorinated derivatives, though experimental confirmation is pending .

Acid Neutralization

The piperidine nitrogen can neutralize acids (e.g., HCl) to form water-soluble salts, enhancing bioavailability .

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Salt formation | HCl (aq.), RT, 1 h | 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine hydrochloride |

Analytical Techniques

Reaction outcomes are validated using:

-

Nuclear Magnetic Resonance (NMR): Confirms structural changes (e.g., sulfone formation at δ 3.1–3.3 ppm for -SO-).

-

Mass Spectrometry (MS): Detects molecular ion peaks (e.g., m/z 439.2 for the parent compound).

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Below are some key areas of research:

Antimicrobial Activity

Research has indicated that compounds similar to 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine possess significant antimicrobial properties. A study demonstrated that derivatives with sulfonamide groups showed enhanced activity against bacterial strains including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 18 |

| Target Compound | S. aureus | 22 |

Anticancer Potential

The anticancer properties of this compound are highlighted in studies focusing on its ability to induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves caspase activation, leading to programmed cell death.

| Cell Line | Caspase Activity (Fold Increase) |

|---|---|

| MCF-7 (Breast Cancer) | 3.5 |

| HT-29 (Colon Cancer) | 2.9 |

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurodegenerative diseases and urinary tract infections, respectively.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 15 |

| Urease | 10 |

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial effects of various piperidine derivatives, including the target compound, revealing that the incorporation of sulfonamide groups significantly enhances activity against resistant bacterial strains .

Case Study 2: Mechanism of Action in Cancer Cells

In vitro studies conducted on breast cancer cell lines demonstrated that the target compound led to increased levels of apoptotic markers and reduced cell viability, indicating its potential as an effective anticancer agent .

Case Study 3: Safety Profile Assessment

Toxicity studies performed on animal models revealed no acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and thioether groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine can be compared with similar compounds such as:

1-(Cyclohexylsulfonyl)piperidine: Lacks the methoxyphenylthio group, resulting in different chemical properties and applications.

4-(((4-Methoxyphenyl)thio)methyl)piperidine: Lacks the cyclohexylsulfonyl group, affecting its reactivity and biological activity.

1-(Cyclohexylsulfonyl)-4-methylpiperidine: Substitutes the methoxyphenylthio group with a methyl group, leading to variations in its chemical behavior.

Biological Activity

1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine core substituted with a cyclohexylsulfonyl group and a thioether linkage to a methoxyphenyl moiety. Its molecular formula is , with a molecular weight of approximately 295.43 g/mol.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems, particularly the dopamine and serotonin receptors. The piperidine structure is known to influence binding affinity and selectivity towards these receptors.

Key Interactions:

- Dopamine Receptors : The compound may act as a modulator of dopamine transmission, which is crucial in the treatment of various neuropsychiatric disorders.

- Serotonin Receptors : It potentially interacts with serotonin receptors, affecting mood regulation and anxiety responses.

Biological Activity

Research indicates that 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine exhibits several biological activities:

- Antidepressant Effects : In animal models, compounds with similar structures have shown promise in alleviating depressive symptoms through modulation of serotonin pathways.

- Analgesic Properties : The compound may possess analgesic effects, potentially beneficial in pain management therapies.

- Antipsychotic Potential : Preliminary studies suggest that this compound could exhibit antipsychotic properties by modulating dopaminergic activity.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of 1-(Cyclohexylsulfonyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine:

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the safety profile is crucial. Preliminary toxicity assessments indicate that derivatives of this class may exhibit moderate toxicity at high doses. Further studies are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.